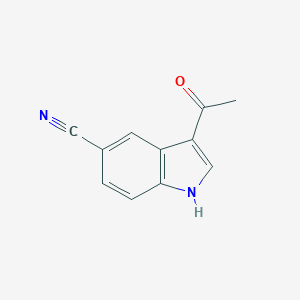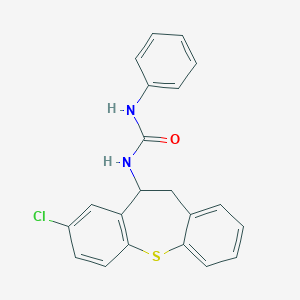
10-(Anilinocarbonylamino)-8-chloro-10,11-dihydrodibenzo(b,f)thiepin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(Anilinocarbonylamino)-8-chloro-10,11-dihydrodibenzo(b,f)thiepin, commonly referred to as CMI-977, is a synthetic compound that belongs to the class of dibenzothiepin derivatives. This compound has gained significant attention in the scientific research community due to its potential therapeutic applications in the treatment of various diseases and disorders. In
Mécanisme D'action
The exact mechanism of action of CMI-977 is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and receptors involved in the inflammatory and pain pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which play a key role in the inflammatory response. CMI-977 has also been shown to modulate the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and emotions.
Effets Biochimiques Et Physiologiques
CMI-977 has been shown to have potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to modulate the levels of various neurotransmitters in the brain, leading to its potential use in the treatment of depression and anxiety disorders. CMI-977 has been shown to have a good safety profile in animal studies, with no significant adverse effects observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CMI-977 is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various diseases and disorders. However, one of the limitations for lab experiments is the complex synthesis method of CMI-977, which can make it difficult to obtain pure and high-quality samples for research purposes. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of CMI-977.
Orientations Futures
There are several future directions for the research and development of CMI-977. One potential direction is to further explore its potential use in the treatment of chronic pain and inflammatory conditions. Another direction is to investigate its potential use in the treatment of depression and anxiety disorders. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of CMI-977, which could lead to the development of safer and more effective drugs in the future.
Méthodes De Synthèse
The synthesis of CMI-977 involves a multi-step process, starting with the reaction of 8-chloro-10,11-dihydrodibenzo(b,f)thiepin with aniline to form the intermediate product, 8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-carboxylic acid anilide. This intermediate is then treated with phosgene to form the final product, CMI-977. The purity and yield of CMI-977 can be improved by using various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
CMI-977 has been extensively studied for its potential therapeutic applications in the treatment of various diseases and disorders. It has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain, rheumatoid arthritis, and other inflammatory conditions. CMI-977 has also been studied for its potential use in the treatment of depression and anxiety disorders, as it has been shown to modulate the levels of various neurotransmitters in the brain.
Propriétés
Numéro CAS |
69195-68-2 |
|---|---|
Nom du produit |
10-(Anilinocarbonylamino)-8-chloro-10,11-dihydrodibenzo(b,f)thiepin |
Formule moléculaire |
C21H17ClN2OS |
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
1-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-3-phenylurea |
InChI |
InChI=1S/C21H17ClN2OS/c22-15-10-11-20-17(13-15)18(12-14-6-4-5-9-19(14)26-20)24-21(25)23-16-7-2-1-3-8-16/h1-11,13,18H,12H2,(H2,23,24,25) |
Clé InChI |
WDVUPRYDUIROSV-UHFFFAOYSA-N |
SMILES |
C1C(C2=C(C=CC(=C2)Cl)SC3=CC=CC=C31)NC(=O)NC4=CC=CC=C4 |
SMILES canonique |
C1C(C2=C(C=CC(=C2)Cl)SC3=CC=CC=C31)NC(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



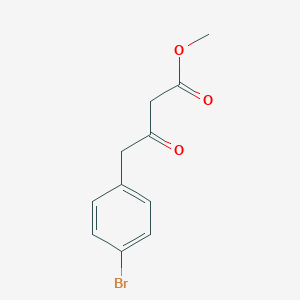
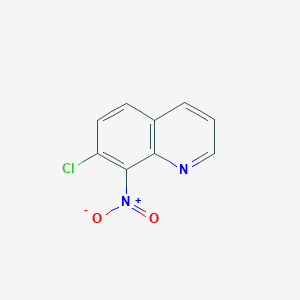
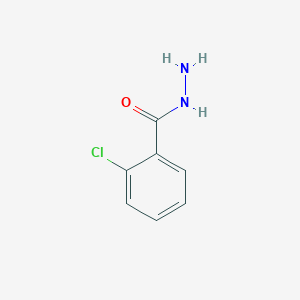
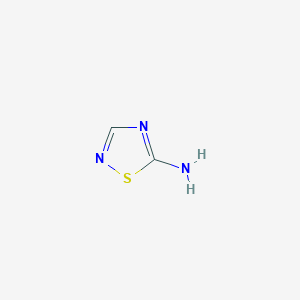
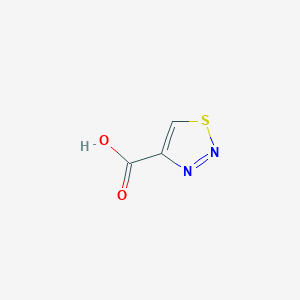
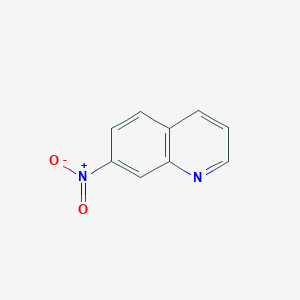
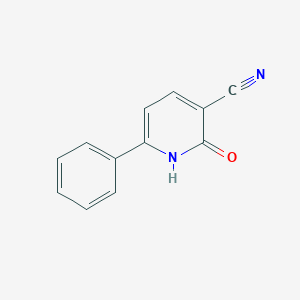
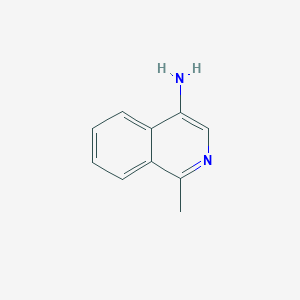
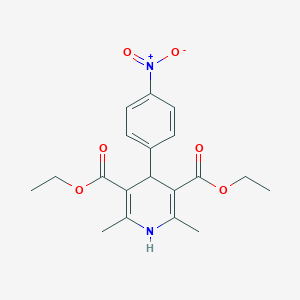
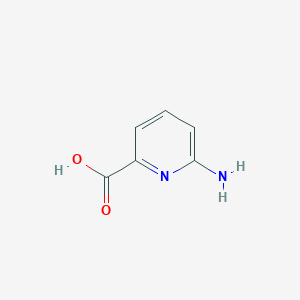
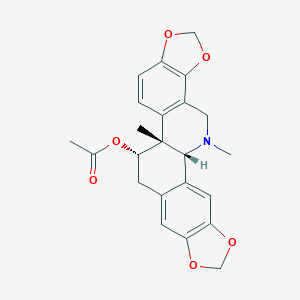
![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)
![2-[(4-Chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B188581.png)
